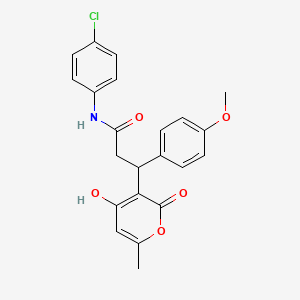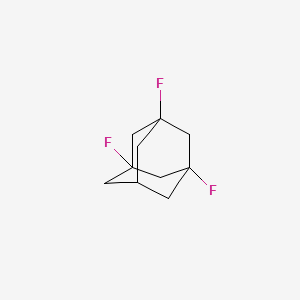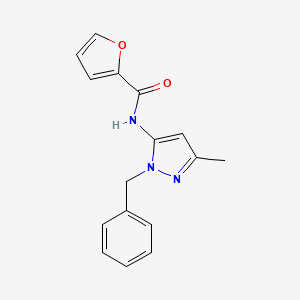![molecular formula C16H16N2OS B14944007 2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide is an organic compound that features a pyridine ring substituted with a cyanide group, a methoxybenzyl sulfanyl group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Cyanide Group: The cyanide group is introduced via nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide.
Attachment of the Methoxybenzyl Sulfanyl Group: This step involves the reaction of a methoxybenzyl halide with a thiol to form the sulfanyl group, which is then attached to the pyridine ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-[(3-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- [(3-Methoxybenzyl)sulfanyl]acetic acid
- [(3,4-Dimethoxyphenyl)sulfanyl]acetic acid
- [(2,6-Dichlorophenyl)sulfanyl]acetic acid
Uniqueness
2-[(3-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide is unique due to its combination of a pyridine ring with a cyanide group and a methoxybenzyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C16H16N2OS |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2OS/c1-11-7-12(2)18-16(15(11)9-17)20-10-13-5-4-6-14(8-13)19-3/h4-8H,10H2,1-3H3 |
Clave InChI |
RUROHOOTSUVIKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C#N)SCC2=CC(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B14943926.png)
![2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B14943931.png)
![2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14943938.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B14943942.png)
![4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine](/img/structure/B14943951.png)



![2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)
![6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate](/img/structure/B14943990.png)
![5-(5-bromo-2-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14943995.png)
![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)
![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
